molecular formula C7H10ClN3S B11897571 2-(6-Chloro-2-(methylthio)pyrimidin-4-yl)ethanamine

2-(6-Chloro-2-(methylthio)pyrimidin-4-yl)ethanamine

Katalognummer: B11897571
Molekulargewicht: 203.69 g/mol
InChI-Schlüssel: GHXIAWNNRYWXSJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(6-Chloro-2-(methylthio)pyrimidin-4-yl)ethanamine is an organic compound with the molecular formula C7H10ClN3S. It belongs to the class of pyrimidine derivatives, which are known for their wide range of applications in various fields such as pharmaceuticals, agriculture, and materials science. The compound features a pyrimidine ring substituted with a chlorine atom at the 6-position, a methylthio group at the 2-position, and an ethanamine group at the 4-position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Chloro-2-(methylthio)pyrimidin-4-yl)ethanamine typically involves the reaction of 4,6-dichloro-2-(methylthio)pyrimidine with an appropriate amine under controlled conditions. One common method involves the use of sodium ethoxide in ethanol at room temperature, which results in the formation of the desired compound with high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for cost-effectiveness and efficiency, ensuring high purity and yield. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

2-(6-Chloro-2-(methylthio)pyrimidin-4-yl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium ethoxide in ethanol, amines, thiols.

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Coupling: Palladium catalysts, boronic acids, bases like potassium carbonate.

Major Products

    Substitution: Various substituted pyrimidines.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Coupling: Biaryl compounds.

Wissenschaftliche Forschungsanwendungen

2-(6-Chloro-2-(methylthio)pyrimidin-4-yl)ethanamine has numerous applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(6-Chloro-2-(methylthio)pyrimidin-4-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in DNA replication or repair, thereby exhibiting anticancer activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(6-Chloro-2-(methylthio)pyrimidin-4-yl)ethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chlorine atom, methylthio group, and ethanamine group makes it a versatile compound for various applications in research and industry.

Eigenschaften

Molekularformel

C7H10ClN3S

Molekulargewicht

203.69 g/mol

IUPAC-Name

2-(6-chloro-2-methylsulfanylpyrimidin-4-yl)ethanamine

InChI

InChI=1S/C7H10ClN3S/c1-12-7-10-5(2-3-9)4-6(8)11-7/h4H,2-3,9H2,1H3

InChI-Schlüssel

GHXIAWNNRYWXSJ-UHFFFAOYSA-N

Kanonische SMILES

CSC1=NC(=CC(=N1)Cl)CCN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.